![molecular formula C18H22N2O4 B2772451 3-{1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one CAS No. 2097858-44-9](/img/structure/B2772451.png)
3-{1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases . The compound also contains a 2-methoxyphenyl group, which is a phenyl ring with a methoxy (OCH3) substituent, and a cyclopropanecarbonyl group, which is a three-membered ring with a carbonyl (C=O) substituent .
Molecular Structure Analysis
The structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring, for example, is characterized by sp3 hybridization, which allows for efficient exploration of the pharmacophore space . The non-planarity of the ring also contributes to the three-dimensional coverage of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its structure and the functional groups it contains. For example, the presence of a pyrrolidine ring could influence the compound’s solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Monoamine Oxidase Inhibitors
Research has focused on the synthesis and evaluation of oxazolidinone derivatives as inhibitors of monoamine oxidase (MAO), an enzyme relevant to neurological disorders. One study synthesized 3-(1H-Pyrrol-1-yl)-2-oxazolidinones, showing inhibitory activity against the A isoform of the enzyme, indicating potential for antidepressant agents (Mai et al., 2002).
Antibacterial Activity
Nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibacterial agents were prepared to expand the spectrum of activity against Gram-negative organisms like Haemophilus influenzae and Moraxella catarrhalis. This work illustrates the broadening applications of oxazolidinones beyond their traditional scope (Genin et al., 2000).
Chemical Synthesis and Structural Analysis
Several studies have focused on the synthesis and structural analysis of oxazolidinone derivatives. For example, reactions of 3-methoxy-4-azahomoadamantane with AlCl3 led to various heterocycles including oxazolidinones, demonstrating the versatility of these compounds in chemical synthesis (Sasaki et al., 1984). Another study reported on the crystal structure of a related compound, providing insights into its molecular configuration (Kamala et al., 2008).
Catalytic Activity
Oxazolidinones have also been investigated for their catalytic activity. A study on the catalytic oxidation of benzyl alcohols by Cu(II) complexes of a 1,3-oxazolidine-based ligand highlights the potential of oxazolidinones in catalysis, demonstrating their utility in organic synthesis (Bikas et al., 2018).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-[1-[1-(2-methoxyphenyl)cyclopropanecarbonyl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-23-15-5-3-2-4-14(15)18(7-8-18)16(21)19-9-6-13(12-19)20-10-11-24-17(20)22/h2-5,13H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHFQEWRBOOOCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CC2)C(=O)N3CCC(C3)N4CCOC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4-Bromophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2772368.png)
![N-(4-chlorobenzyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2772369.png)

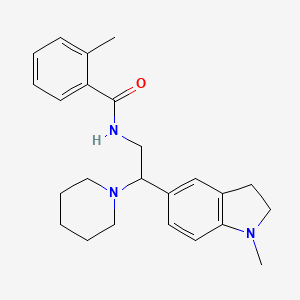
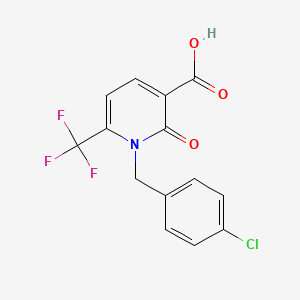
![4-Bromothieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2772378.png)
![Tert-butyl 6-(2-methyl-1,2,4-triazol-3-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2772379.png)

![5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2772381.png)
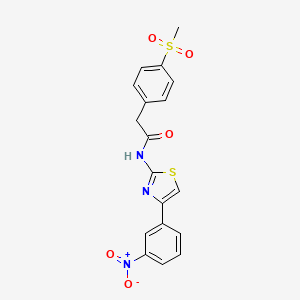
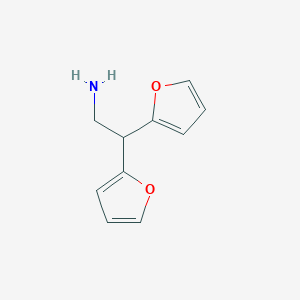
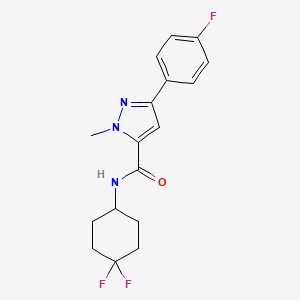
![4-[(3R,4S)-4-(Ethoxymethyl)pyrrolidin-3-yl]-1-methylpyrazole;dihydrochloride](/img/structure/B2772389.png)
![1-Methyl-2-[({2-methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]pyrrolidine](/img/structure/B2772391.png)
